molecular formula C21H25F6N3O2 B8391007 N-Des(isobutyraldehyde) Pyflubumide

N-Des(isobutyraldehyde) Pyflubumide

Cat. No.: B8391007
M. Wt: 465.4 g/mol
InChI Key: KYNJRSQEEGSRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Des(isobutyraldehyde) Pyflubumide is a derivative of pyflubumide, a novel acaricide developed by Nihon Nohyaku Co., Ltd. Pyflubumide is known for its excellent acaricidal activity against various mite species, including those resistant to conventional acaricides . This compound retains the core structure of pyflubumide but lacks the isobutyraldehyde group, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des(isobutyraldehyde) Pyflubumide involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Des(isobutyraldehyde) Pyflubumide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .

Scientific Research Applications

N-Des(isobutyraldehyde) Pyflubumide has several scientific research applications:

Mechanism of Action

N-Des(isobutyraldehyde) Pyflubumide exerts its effects by inhibiting mitochondrial complex II in the respiratory chain of mites. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The molecular targets include the succinate dehydrogenase enzyme complex, which is crucial for mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Des(isobutyraldehyde) Pyflubumide is unique due to its specific structural modifications, which may confer different biological activities and chemical properties compared to its parent compound and other similar acaricides. Its selective inhibition of mitochondrial complex II makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C21H25F6N3O2

Molecular Weight

465.4 g/mol

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C21H25F6N3O2/c1-11(2)9-14-10-15(28-18(31)17-12(3)29-30(5)13(17)4)7-8-16(14)19(32-6,20(22,23)24)21(25,26)27/h7-8,10-11H,9H2,1-6H3,(H,28,31)

InChI Key

KYNJRSQEEGSRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3,5-trimethylpyrazole-4-carbonyl chloride (3.93 g, 22.8 mmol), 3-isobutyl-4-[1-methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]aniline (5.0 g, 15.2 mmol), and triethylamine (3.07 g, 30.4 mmol) were dissolved in tetrahydrofuran (100 ml), and the mixture was heated under reflux for 5 hr. The reaction mixture was diluted with ethyl acetate, and washed with water. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained crude crystals were washed with ether to give the desired compound (5.62 g).
Quantity
3.93 g
Type
reactant
Reaction Step One
Name
3-isobutyl-4-[1-methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]aniline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

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